molecular formula C19H23N5O4S B280023 ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate

カタログ番号: B280023
分子量: 417.5 g/mol
InChIキー: YCULHSNTBFIGMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

作用機序

BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity without affecting other kinases, leading to minimal off-target effects. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, TAK-659 has been well-tolerated, with manageable side effects.

実験室実験の利点と制限

TAK-659 has several advantages for laboratory experiments, including its selectivity for BTK and its ability to enhance the antitumor activity of other chemotherapeutic agents. However, TAK-659 has limitations in terms of its specificity for B-cell malignancies and its potential for resistance development.

将来の方向性

Future research directions for TAK-659 include the development of combination therapies with other chemotherapeutic agents, the identification of biomarkers for patient selection, and the investigation of its potential in other B-cell malignancies. Additionally, the development of more potent and selective BTK inhibitors may enhance the therapeutic potential of this class of drugs.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylthiophen-2-amine with ethyl 2-chloroacetate to form ethyl 2-(4-methylthiophen-2-yl)acetate. This intermediate is then reacted with potassium tert-butoxide and methyl cyanoacetate to form ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models and clinical trials for its potential as a therapeutic agent in B-cell malignancies. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. Additionally, TAK-659 has been shown to enhance the antitumor activity of other chemotherapeutic agents in preclinical models.

特性

分子式

C19H23N5O4S

分子量

417.5 g/mol

IUPAC名

ethyl 5-[[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H23N5O4S/c1-6-24(7-2)18(26)15-11(4)12(10-20)17(29-15)21-16(25)14-9-13(22-23(14)5)19(27)28-8-3/h9H,6-8H2,1-5H3,(H,21,25)

InChIキー

YCULHSNTBFIGMB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C

正規SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。